molecular formula C20H17N3O3 B11560610 N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide

N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide

Cat. No.: B11560610
M. Wt: 347.4 g/mol
InChI Key: VJZFERBYFAAVPR-FYJGNVAPSA-N
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Description

N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE typically involves the condensation reaction between an appropriate hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions .

Industrial Production Methods

The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can inhibit enzyme activity or alter biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE is unique due to its furan moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-[[(E)-furan-2-ylmethylideneamino]carbamoyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C20H17N3O3/c1-14-4-2-5-16(12-14)19(24)22-17-9-7-15(8-10-17)20(25)23-21-13-18-6-3-11-26-18/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

VJZFERBYFAAVPR-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

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